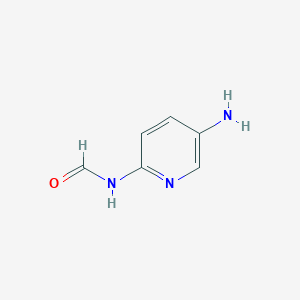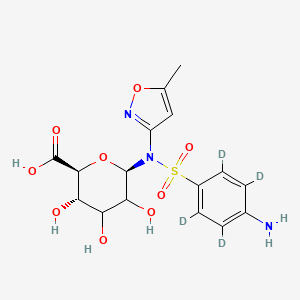![molecular formula C41H49NO14 B13858121 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel involves multiple steps, starting from the natural product PaclitaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反応の分析
Types of Reactions
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
科学的研究の応用
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other taxane derivatives.
Biology: It serves as a tool for studying the mechanisms of microtubule stabilization and cell division.
Industry: It is used in the production of high-purity taxane derivatives for research and pharmaceutical applications.
作用機序
The mechanism of action of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another taxane derivative with similar applications.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.
Uniqueness
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is unique due to its specific modifications, which can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other taxane derivatives. These modifications can potentially enhance its efficacy and reduce side effects in cancer therapy.
特性
分子式 |
C41H49NO14 |
|---|---|
分子量 |
779.8 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(ethoxycarbonylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C41H49NO14/c1-7-52-37(50)42-29(23-14-10-8-11-15-23)31(46)36(49)54-25-19-41(51)34(55-35(48)24-16-12-9-13-17-24)32-39(6,33(47)30(45)28(21(25)2)38(41,4)5)26(44)18-27-40(32,20-53-27)56-22(3)43/h8-17,25-27,29-32,34,44-46,51H,7,18-20H2,1-6H3,(H,42,50)/t25-,26-,27+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 |
InChIキー |
HMVQDGCHPWRRIY-AZFFZEGMSA-N |
異性体SMILES |
CCOC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
正規SMILES |
CCOC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)




![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)


